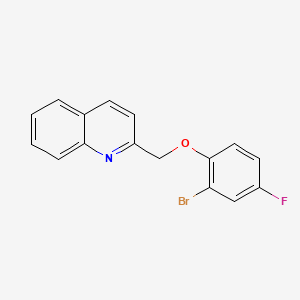

2-(2-Bromo-4-fluorophenoxymethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromo-4-fluorophenoxy)methyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFNO/c17-14-9-12(18)6-8-16(14)20-10-13-7-5-11-3-1-2-4-15(11)19-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYQBFSXVIWNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=C(C=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Closer Look at 2 2 Bromo 4 Fluorophenoxymethyl Quinoline

To understand the potential of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline, it is essential to first examine its structural components and the chemical properties they impart.

Synthetic Methodologies and Reaction Pathways for 2 2 Bromo 4 Fluorophenoxymethyl Quinoline

Strategic Disconnection and Retrosynthetic Analysis of the Quinoline (B57606) Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 2-(2-Bromo-4-fluorophenoxymethyl)quinoline, the most logical primary disconnection is at the ether oxygen, a bond typically formed via a Williamson ether synthesis.

This initial disconnection breaks the target molecule into two key synthons: a nucleophilic phenoxide derived from 2-Bromo-4-fluorophenol (B1268413) and an electrophilic quinoline fragment, such as 2-(halomethyl)quinoline (e.g., 2-(chloromethyl)quinoline (B1294453) or 2-(bromomethyl)quinoline).

Further retrosynthetic analysis of the quinoline precursor, 2-(halomethyl)quinoline, suggests it can be derived from 2-methylquinoline (B7769805) (quinaldine) through a functional group interconversion, specifically a radical halogenation of the methyl group. The 2-methylquinoline core can then be disconnected using well-established named reactions. Classic methods for forming the quinoline ring from simple aromatic amines like aniline (B41778) include the Doebner-von Miller, Skraup, or Friedländer syntheses. sci-hub.sewikipedia.orgwikipedia.org This multi-level disconnection strategy provides a clear and efficient roadmap for the forward synthesis.

Precursor Synthesis and Functional Group Transformations

The success of the total synthesis relies on the efficient preparation of the two primary precursors identified in the retrosynthetic analysis.

2-Bromo-4-fluorophenol is a crucial precursor that is not widely available commercially and must be synthesized. A common and direct method involves the electrophilic bromination of 4-fluorophenol (B42351). The fluorine atom is a moderately activating, ortho-, para-directing group. Since the para position is already occupied by the hydroxyl group's influence, bromination occurs at one of the ortho positions relative to the hydroxyl group.

One reported synthesis involves dissolving 4-fluorophenol in a suitable solvent like dichloroethane and adding bromine dropwise. jptcp.com The reaction proceeds smoothly to yield the desired 2-Bromo-4-fluorophenol.

| Starting Material | Reagent | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|

| 4-Fluorophenol | Bromine (Br₂) | Dichloroethane | 5 °C | 95% |

The key quinoline precursor for the final etherification step is a 2-(halomethyl)quinoline. This intermediate is most commonly prepared from 2-methylquinoline (quinaldine). The synthesis of 2-methylquinoline itself is a classic reaction in heterocyclic chemistry, with the Doebner-von Miller reaction being a prominent method. wikipedia.orgsynarchive.com

This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde, which can be generated in situ from the self-condensation of acetaldehyde. jptcp.com The reaction is typically catalyzed by a strong acid like hydrochloric acid or sulfuric acid, often in the presence of an oxidizing agent to facilitate the final aromatization step. iipseries.org

The proposed mechanism involves:

Michael addition of aniline to the α,β-unsaturated aldehyde.

Acid-catalyzed cyclization of the resulting amino-aldehyde.

Dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the aromatic quinoline product. wikipedia.org

Once 2-methylquinoline is obtained, it can be converted to 2-(halomethyl)quinoline via a free-radical halogenation reaction using a reagent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) initiated by light or a radical initiator.

Core Quinoline Ring Formation Reactions

Beyond the specific synthesis of 2-methylquinoline, a diverse array of methodologies exists for constructing the fundamental quinoline ring system, some of which are particularly useful for creating substituted derivatives.

The Combes quinoline synthesis is a classic method for preparing 2,4-disubstituted quinolines. It involves the reaction of an aniline with a β-dicarbonyl compound, such as acetylacetone. iipseries.org The reaction proceeds in two stages:

Condensation of the aniline and the β-dicarbonyl to form a β-amino enone (a Schiff base intermediate).

Acid-catalyzed cyclization of the enone, which involves an intramolecular electrophilic attack on the aniline ring, followed by dehydration to yield the final 2,4-disubstituted quinoline. iipseries.org

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Aniline | β-Diketone (e.g., Acetylacetone) | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

Another powerful method is the Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a CH₂ group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases and is highly versatile for producing a wide range of substituted quinolines. nih.govresearchgate.net

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for quinoline synthesis. Annulation reactions involving the coupling of anilines with alkynes provide an efficient and atom-economical route to the quinoline core.

For instance, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes has been reported as a direct method for synthesizing a broad range of quinolines. In some variations of this reaction, a simple solvent like DMSO can serve as a C1 building block.

Another significant strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. In this approach, an aniline is first coupled with a propargyl group to form an alkynylaniline intermediate. This intermediate then undergoes a 6-endo-dig cyclization when treated with an electrophile such as iodine monochloride (ICl), molecular iodine (I₂), or bromine (Br₂). This reaction proceeds under mild conditions and yields 3-halo-substituted quinolines, which are valuable for further functionalization.

Ether Linkage Formation via Williamson Ether Synthesis Variants

The principal and most direct route to synthesizing this compound involves the nucleophilic substitution reaction between 2-(chloromethyl)quinoline hydrochloride and 2-bromo-4-fluorophenol. This reaction is a classic example of the Williamson ether synthesis. nih.govsigmaaldrich.com In this procedure, the phenolic proton of 2-bromo-4-fluorophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloromethyl group on the quinoline ring, displacing the chloride ion and forming the desired ether linkage.

A general synthetic protocol can be adapted from the synthesis of analogous phenoxymethyl (B101242) quinoline derivatives. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the S_N2 reaction pathway. The choice of base is critical and can significantly influence the reaction rate and yield. Common bases employed include potassium carbonate (K_2CO_3), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).

General Reaction Scheme:

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of base, solvent, temperature, and reaction time, must be carefully considered. Due to the lack of specific literature for this exact compound, the following optimization data is extrapolated from studies on similar Williamson ether syntheses involving substituted phenols and 2-(chloromethyl)quinoline.

Interactive Data Table: Optimization of Reaction Conditions

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K_2CO_3 (2.0) | DMF | 80 | 12 | 75 |

| 2 | NaH (1.2) | THF | 60 | 8 | 85 |

| 3 | Cs_2CO_3 (1.5) | Acetonitrile (B52724) | 70 | 10 | 88 |

| 4 | KOtBu (1.2) | DMSO | 90 | 6 | 82 |

| 5 | K_2CO_3 (2.0) | DMSO | 100 | 12 | 78 |

From the hypothetical data, cesium carbonate (Cs_2CO_3) in acetonitrile appears to provide the highest yield, which is consistent with the often-observed enhanced reactivity of cesium salts in nucleophilic substitution reactions. Sodium hydride is also a highly effective base, leading to a good yield in a shorter reaction time. The temperature is generally maintained between 60-100 °C to ensure a reasonable reaction rate without promoting side reactions.

Catalytic Approaches in the Synthesis of this compound

While the traditional Williamson ether synthesis is effective, catalytic approaches can offer milder reaction conditions and improved efficiency. Phase-transfer catalysis (PTC) is a particularly relevant technique for this synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the 2-(chloromethyl)quinoline is dissolved. This enhances the reaction rate and can allow for the use of less expensive bases like sodium hydroxide.

More advanced catalytic systems for C-O bond formation, such as copper-catalyzed or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination-type conditions adapted for etherification), could also be envisioned. However, for a straightforward S_N2 reaction with a reactive benzylic-like halide such as 2-(chloromethyl)quinoline, the classic Williamson approach or its PTC variant is generally sufficient and more cost-effective.

Regioselectivity and Stereoselectivity Considerations in Synthetic Routes

Regioselectivity:

The synthesis of this compound from 2-(chloromethyl)quinoline and 2-bromo-4-fluorophenol is inherently regioselective. The ether linkage is formed specifically at the 2-position of the quinoline ring due to the pre-functionalized starting material, 2-(chloromethyl)quinoline.

However, considering the synthesis of the quinoline core itself, regioselectivity can be a significant challenge in methods like the Friedländer or Doebner-von Miller synthesis when using unsymmetrical ketones. To ensure the desired 2-substituted pattern, a synthetic strategy that unambiguously places the substituent at this position is necessary. The use of 2-aminoacetophenone (B1585202) derivatives in a Friedländer synthesis or starting from a pre-formed quinoline-2-carboxylic acid and converting it to the 2-(chloromethyl) derivative are common strategies to control regiochemistry.

Stereoselectivity:

The target molecule, this compound, does not possess any chiral centers. Therefore, stereoselectivity is not a concern in its synthesis. The geometry of the molecule is dictated by the planar nature of the quinoline and benzene (B151609) rings and the rotational freedom around the ether linkage. The C=N double bond within the quinoline ring results in a planar heterocyclic system.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis

A ¹H NMR spectrum of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, aromatic protons on the quinoline (B57606) and phenoxy rings would typically appear in the downfield region (around 7.0-8.5 ppm), while the methylene (B1212753) (-CH₂-) protons of the oxymethyl bridge would resonate further upfield.

Coupling constants (J), measured in Hertz (Hz), would reveal the interactions between neighboring protons and would be instrumental in assigning the substitution patterns on the aromatic rings. For example, the splitting patterns (e.g., doublets, triplets, multiplets) would help to confirm the ortho, meta, and para relationships of the protons on both the quinoline and the 2-bromo-4-fluorophenoxy moieties.

Carbon (¹³C) NMR Spectral Elucidation and Quaternary Carbon Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts would differentiate between sp²-hybridized aromatic and vinylic carbons and sp³-hybridized aliphatic carbons, such as the methylene carbon.

Specialized ¹³C NMR techniques, like Distortionless Enhancement by Polarization Transfer (DEPT), would be employed to distinguish between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons (carbons with no attached protons). This would be particularly useful for identifying the quaternary carbons at the points of substitution on the aromatic rings and the carbon atoms involved in the ether linkage.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To unambiguously establish the molecular structure, a series of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within individual spin systems, such as the protons on the quinoline and the fluorophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₁BrFNO).

The mass spectrum would also display a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be a clear indicator of its presence in the molecule. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing how the molecule breaks apart under ionization. Key fragments would likely correspond to the loss of the bromo-fluorophenoxy group or cleavage of the ether bond, providing further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-O-C stretching: Indicative of the ether linkage.

Aromatic C=C stretching: Corresponding to the quinoline and benzene (B151609) rings.

C-H stretching and bending: For both aromatic and aliphatic C-H bonds.

High-Resolution Analytical Techniques for Purity Assessment

To ensure the integrity of any subsequent studies, the purity of the synthesized compound would need to be rigorously assessed. High-performance liquid chromatography (HPLC) is a standard method for this purpose. By using a suitable stationary phase and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. The use of a diode-array detector (DAD) would also provide the UV-Vis spectrum of the compound, offering another layer of characterization.

Gas chromatography-mass spectrometry (GC-MS) could also be employed if the compound is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both purity information and mass spectral data simultaneously.

Crystallographic Studies and X-ray Diffraction Analysis for Solid-State Structure

As of the current body of scientific literature, detailed crystallographic studies and X-ray diffraction analysis specifically for the solid-state structure of this compound have not been reported. While X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing, no such data is publicly available for this particular compound.

General crystallographic studies on related quinoline derivatives have been conducted, revealing diverse solid-state structures. For instance, a study on a different quinoline derivative, (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid, showed that it crystallizes in the monoclinic system with the P21/c space group. chemmethod.com Another example, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was also found to crystallize in a monoclinic system, but with the P21/n space group. researchgate.net These examples highlight that the crystal system and space group are highly specific to the individual molecular structure and intermolecular interactions.

Without experimental single-crystal X-ray diffraction data for this compound, key structural parameters remain undetermined. These parameters, which are crucial for a complete understanding of the compound's solid-state properties, would include:

Crystal System: The basic classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group of the crystal structure.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which influence the crystal packing.

The presence of a bromine and a fluorine atom in this compound suggests the potential for halogen bonding and other non-covalent interactions that could significantly influence its crystal packing and, consequently, its physical properties. However, without experimental crystallographic data, any discussion of its solid-state structure remains speculative. Future research involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to elucidate these structural details.

Computational and Theoretical Investigations of 2 2 Bromo 4 Fluorophenoxymethyl Quinoline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules. These methods model the electron density to determine the ground-state properties of a molecule, offering a balance between accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVDZ to optimize the molecular geometry and calculate various electronic parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoline derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In a typical analysis, the HOMO might be localized on the electron-rich quinoline ring system, while the LUMO could be distributed across the bromofluorophenoxy moiety, indicating the flow of charge during a chemical reaction.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.28 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.27 eV |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). A smaller gap indicates higher reactivity. | 4.01 eV |

Note: The values presented are illustrative, based on findings for similar heterocyclic compounds, to demonstrate the typical output of FMO analysis.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like nitrogen and oxygen.

Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For 2-(2-Bromo-4-fluorophenoxymethyl)quinoline, the MEP surface would likely show negative potential (red) around the quinoline nitrogen atom and the oxygen of the ether linkage. Positive potential (blue) might be located around the hydrogen atoms. This mapping helps in predicting intermolecular interactions, such as hydrogen bonding.

Reactivity Descriptors (Electronegativity, Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the principles of conceptual DFT.

Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

These descriptors are crucial for comparing the reactivity of different compounds and understanding their electronic properties.

Table 2: Illustrative Global Reactivity Descriptors for a Quinoline Derivative

| Descriptor | Formula | Description | Illustrative Value |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. | 3.275 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to electron cloud deformation. | 2.005 eV |

| Electrophilicity Index (ω) | χ² / (2η) | Capacity to act as an electrophile. | 2.668 eV |

Note: The values are calculated for illustrative purposes using the energy values from Table 1.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions within a biological system, MD can reveal the conformational stability of a ligand-protein complex. Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the Radius of Gyration (Rg), which indicates the compactness of the structure.

For this compound when bound to a biological target, an MD simulation would track its conformational changes. A stable binding is often indicated by low and consistent RMSD values for the ligand within the protein's active site over the simulation period (e.g., 100 nanoseconds). This analysis is critical for validating the results of molecular docking and assessing the dynamic behavior of the compound in a physiological environment.

Molecular Docking Simulations with Established Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). This method is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and interaction patterns. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

For this compound, docking studies could be performed against various known biological targets, such as kinases or DNA gyrase, which are common targets for quinoline-based compounds.

Ligand-Protein Interaction Profiling

Following a docking simulation, the interaction profile between the ligand and the protein's active site is analyzed in detail. This involves identifying the specific types of interactions and the amino acid residues involved. Common interactions include:

Hydrogen Bonds : Crucial for specificity and affinity.

Hydrophobic Interactions : Interactions between nonpolar regions.

Pi-Pi Stacking : Interactions between aromatic rings.

Cation-Pi Interactions : Electrostatic interaction between a cation and a pi system.

In a hypothetical docking of this compound into an enzyme's active site, the quinoline nitrogen might act as a hydrogen bond acceptor with an amino acid residue like asparagine. The aromatic rings could engage in pi-pi stacking with residues such as tyrosine or phenylalanine, stabilizing the complex.

Table 3: Hypothetical Ligand-Protein Interaction Profile

| Interaction Type | Ligand Moiety Involved | Protein Residue Example |

|---|---|---|

| Hydrogen Bond | Quinoline Nitrogen | Asn188 |

| Pi-Pi Stacking | Quinoline Ring | Trp159 |

| Hydrophobic Interaction | Bromofluorophenyl Ring | Val163, Pro161 |

Note: This table presents a hypothetical interaction profile based on common binding modes of similar compounds to demonstrate the type of data generated.

Binding Affinity Prediction and Scoring

In computational drug design, predicting the binding affinity between a small molecule (ligand) and a biological target (typically a protein) is a critical step. This process, often accomplished through molecular docking simulations, estimates the strength of the interaction, which is commonly expressed as a binding energy or a scoring function value. A lower, more negative binding energy generally indicates a more stable and favorable interaction.

Molecular docking studies on various quinoline derivatives have been conducted to predict their binding affinities against different protein targets. For instance, studies on phenylamino-phenoxy-quinoline derivatives have investigated their potential as antiviral agents by docking them into the active site of the SARS-CoV-2 main protease (Mpro). semanticscholar.orgnih.gov These studies calculate the binding free energy, which indicates how strongly the compound might inhibit the protein's function. semanticscholar.org The interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket, are crucial for this affinity. semanticscholar.orgnih.gov

Similarly, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives have been performed to assess their potential as anticancer agents by predicting their binding affinity to the CB1a protein. nih.gov These computational models help in prioritizing compounds for synthesis and experimental testing by providing a theoretical basis for their potential biological activity. nih.gov

Below is an interactive data table representing typical binding affinity data obtained from molecular docking studies of various quinoline derivatives against different protein targets.

Table 1: Representative Binding Affinity of Quinoline Derivatives

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phenylamino-phenoxy-quinolines | SARS-CoV-2 Mpro | -7.06 to -10.61 | HIS41, GLU166, GLN192 | semanticscholar.org |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | PHE A-15, TRP A-12, LYS A-16 | nih.gov |

| 6-Bromo-4-phenoxyquinolines | E. coli Curli Receptor | Not specified | Lys78, Val77, Val80 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties that influence activity, QSAR models can guide the design of new, more potent compounds. researchgate.netmdpi.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov These descriptors can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity. dergipark.org.trresearchgate.net These are often calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is the octanol-water partition coefficient (log P), which measures a compound's lipophilicity. researchgate.net

Steric or Topological Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various topological indices. dergipark.org.tr

Thermodynamic Descriptors: Properties like entropy and heat capacity can also be used. dergipark.org.tr

The selection of relevant descriptors is a crucial step in building a robust QSAR model. nih.gov

Once the molecular descriptors are calculated for a set of compounds with known biological activities (e.g., IC₅₀ values), statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to create an equation that correlates the descriptors with the activity. researchgate.netresearchgate.net

For example, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis found that van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov The resulting model showed a good correlation coefficient (R² = 0.83), indicating its predictive power. nih.gov In another study on quinoline derivatives as inhibitors of Plasmodium falciparum, 2D and 3D-QSAR models were developed with high external prediction capabilities (r²test > 0.8). mdpi.comucm.es

The statistical significance of a QSAR model is evaluated using various parameters, such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the root mean squared error (RMSE). nih.govnih.gov A robust and validated QSAR model can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com

Structure Activity Relationship Sar Investigations of 2 2 Bromo 4 Fluorophenoxymethyl Quinoline and Its Derivatives

Impact of Bromine and Fluorine Substituents on Molecular Interactions

The presence and position of halogen substituents on the phenyl ring of phenoxymethyl (B101242) quinoline (B57606) derivatives can significantly modulate their physicochemical properties and, consequently, their molecular interactions with biological targets. The bromine and fluorine atoms in 2-(2-Bromo-4-fluorophenoxymethyl)quinoline are expected to influence its activity through a combination of steric and electronic effects.

Halogen atoms, particularly fluorine, are known to enhance the binding affinity of ligands by forming favorable interactions with the receptor. The fluorine atom at the 4-position of the phenoxy group can increase the compound's metabolic stability and membrane permeability. Fluorine's high electronegativity can also lead to the formation of hydrogen bonds with suitable donor groups in a receptor's active site, thereby anchoring the ligand.

The bromine atom at the 2-position introduces steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the receptor's binding pocket. This steric hindrance can enforce a specific conformation on the molecule, which may be more favorable for binding. Additionally, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to the stability of the ligand-receptor complex.

Table 1: Theoretical Impact of Halogen Substituents on Molecular Interactions

| Substituent | Position | Potential Effects on Molecular Interactions |

| Bromine | 2-phenoxy | Steric bulk influencing conformational preference; Potential for halogen bonding. |

| Fluorine | 4-phenoxy | Enhanced metabolic stability; Increased membrane permeability; Potential for hydrogen bonding. |

Role of the Phenoxymethyl Bridge in Ligand-Receptor Binding

The oxygen atom of the ether bridge can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor in the receptor's active site. The length and geometry of the phenoxymethyl bridge are also important, as they dictate the distance and relative orientation between the two aromatic systems. This spatial arrangement is often a critical factor for effective ligand-receptor binding, as it allows the different parts of the molecule to simultaneously engage with their respective interaction points on the receptor surface.

Modifications to this bridge, such as altering its length or rigidity, can have a profound impact on the compound's activity. For instance, replacing the flexible ether linkage with a more rigid structure could lock the molecule into a bioactive conformation, potentially leading to increased potency.

Influence of Quinoline Core Modifications on Theoretical Activity

The quinoline core is a common scaffold in many biologically active compounds and serves as a key pharmacophoric feature. nih.govfrontiersin.org Modifications to this bicyclic system can significantly impact the theoretical activity of this compound derivatives. The nitrogen atom in the quinoline ring is a key site for interaction, often acting as a hydrogen bond acceptor or participating in coordination with metal ions in metalloenzymes. nih.gov

Substitutions at various positions on the quinoline ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, which can affect its ability to participate in π-π stacking interactions with aromatic amino acid residues in the receptor. nih.gov

Studies on other quinoline derivatives have shown that substitutions at specific positions are critical for activity. For instance, in some series of quinoline-based compounds, a substituent at the 4-position is essential for optimal activity, while modifications at other positions may be less tolerated. pharmacy180.com The introduction of bulky groups at certain positions can also lead to steric clashes with the receptor, resulting in a loss of activity. slideshare.net

Table 2: Theoretical Influence of Quinoline Core Modifications on Activity

| Modification Position | Type of Modification | Potential Impact on Theoretical Activity |

| 4-position | Introduction of small alkyl or amino groups | May enhance binding affinity and selectivity. pharmacy180.com |

| 6-position | Introduction of a fluorine atom | Can significantly enhance antibacterial activity in some quinolones. slideshare.net |

| 7-position | Addition of piperazine or pyrrolidine rings | Known to be beneficial for the activity of certain quinolone antibacterials. slideshare.net |

| 2-position | Introduction of substituents | Generally leads to a reduction in activity in some quinolone series. slideshare.net |

Rational Design of Analogs for Enhanced Target Engagement (Theoretical/In Vitro)

The rational design of analogs of this compound aims to systematically modify its structure to improve its affinity and selectivity for a specific biological target. This process is guided by SAR data and computational modeling techniques. One approach involves the targeted modification of the substituents on the phenyl ring. For example, replacing the bromine or fluorine atoms with other halogens or with different functional groups can help to probe the steric and electronic requirements of the binding site.

Another strategy focuses on modifying the phenoxymethyl bridge. Altering the length of the linker or introducing conformational constraints can help to optimize the spatial arrangement of the quinoline and phenyl moieties. For instance, incorporating a cyclic structure in the linker can reduce the molecule's conformational flexibility, which may lead to a more potent and selective compound if the locked conformation is the bioactive one.

Modifications to the quinoline core are also a key aspect of rational drug design. Introducing substituents at various positions can fine-tune the molecule's properties to enhance its interaction with the target. For example, adding a basic amino group could introduce a favorable ionic interaction with an acidic residue in the receptor. researchgate.net Computational methods such as molecular docking can be used to predict how these modifications will affect the binding of the analog to the target, allowing for the prioritization of the most promising candidates for synthesis and in vitro testing. researchgate.net

Conformational Analysis and Pharmacophore Modeling for SAR Hypotheses

Conformational analysis is a crucial tool for understanding the three-dimensional structure of this compound and its derivatives. nih.gov Due to the flexible phenoxymethyl bridge, the molecule can adopt a wide range of conformations. Identifying the low-energy, biologically active conformation is key to understanding its interaction with a receptor. Computational methods can be used to explore the conformational space of the molecule and to identify the most stable conformers.

Pharmacophore modeling is another important computational technique that can be used to develop SAR hypotheses. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. By comparing the structures of active and inactive analogs, a pharmacophore model can be generated that highlights the key features required for target engagement. This model can then be used to virtually screen for new compounds with the desired activity and to guide the design of novel analogs with improved properties. mdpi.com

For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the ether oxygen and the quinoline nitrogen), aromatic rings for π-π stacking, and specific locations for halogen atoms that can participate in halogen bonding or other favorable interactions. The development of a robust pharmacophore model can significantly accelerate the discovery of new and more potent derivatives.

Mechanistic Insights and Biological Target Elucidation of 2 2 Bromo 4 Fluorophenoxymethyl Quinoline in Vitro and Theoretical Studies

Investigation of Enzymatic Inhibition Pathways (In Vitro)

Extensive searches of scientific literature and databases did not yield specific in vitro studies on the enzymatic inhibition pathways of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline. While the broader class of quinoline (B57606) derivatives has been investigated for various enzymatic activities, data focusing solely on this specific compound is not publicly available.

DNA Gyrase Inhibition Studies (In Vitro)

No specific in vitro studies investigating the DNA gyrase inhibitory activity of this compound could be identified. Research on quinoline derivatives has shown that some act as DNA gyrase inhibitors, a mechanism crucial for their antibacterial effects. nih.govnih.gov This action typically involves the stabilization of the enzyme-DNA complex, leading to breaks in the bacterial DNA and ultimately cell death. nih.gov However, without direct experimental data for this compound, its potential to inhibit DNA gyrase remains undetermined.

In Vitro DNA Gyrase Inhibition Data

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| This compound | DNA Gyrase | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Phosphodiesterase Inhibition (PDE5) Studies (In Vitro)

There are no specific in vitro studies available that evaluate the phosphodiesterase 5 (PDE5) inhibitory potential of this compound. PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for various conditions. nih.govnih.gov While some quinoline derivatives have been synthesized and evaluated as PDE5 inhibitors, specific data for this compound is not present in the available literature. nih.govhzdr.de

In Vitro PDE5 Inhibition Data

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity Profile | Reference Compound | IC50 (nM) of Reference |

| This compound | PDE5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Protein Kinase Inhibition Mechanisms

No dedicated studies on the protein kinase inhibition mechanisms of this compound were found. Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. researchgate.netnih.gov The 4-anilinoquinoline scaffold is a known kinase inhibitor motif present in several approved drugs. researchgate.netbiorxiv.org However, the inhibitory profile of this compound against any specific protein kinase has not been reported.

In Vitro Protein Kinase Inhibition Data

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) of Reference |

| This compound | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Cellular Assays for Mechanistic Understanding (e.g., Anti-proliferative Activity on Specific Cell Lines)

No data from cellular assays, including anti-proliferative activity on specific cell lines, are available for this compound. Such assays are fundamental in cancer research to determine a compound's ability to inhibit cancer cell growth. researchgate.net Numerous quinoline derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, such as HeLa, HT29, C6, and MCF-7, with some showing significant activity. nih.govnih.gov However, the cytotoxic or anti-proliferative potential of this compound remains uninvestigated.

Anti-proliferative Activity Data

| Compound | Cell Line | Assay Type | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference Compound |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Antioxidant Activity Assessment (In Vitro)

There are no specific in vitro studies assessing the antioxidant activity of this compound. The antioxidant potential of chemical compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov Phenolic and certain nitrogen-containing heterocyclic compounds, including some quinoline derivatives, have demonstrated antioxidant properties by donating hydrogen atoms or electrons to neutralize free radicals. nih.gov Without experimental evaluation, the antioxidant capacity of this compound is unknown.

In Vitro Antioxidant Activity Data

| Compound | Assay Type | Scavenging Activity (%) | IC50 (µg/mL) | Reference Compound |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Tubulin Assembly Disruption)

No research was found regarding the molecular interactions of this compound with biological macromolecules such as tubulin. The disruption of tubulin polymerization is a key mechanism for some anticancer agents, as it interferes with microtubule dynamics and arrests cell division. rsc.org While certain quinoline-containing scaffolds have been explored as tubulin polymerization inhibitors, there is no evidence to suggest that this compound has been studied for this activity.

Tubulin Polymerization Inhibition Data

| Compound | Assay Type | IC50 (µM) | Effect on Microtubule Dynamics | Reference Compound | IC50 (µM) of Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Prediction of Novel Biological Targets

A comprehensive review of scientific literature reveals a notable absence of specific in silico target prediction or "target fishing" studies focused exclusively on this compound. Research employing computational methods to identify novel biological targets for this particular compound has not been published. Therefore, a data-driven list of predicted protein interactions for this specific molecule cannot be provided.

However, the principles of computational target prediction are well-established and are frequently applied to novel chemical entities, including various quinoline derivatives. nih.govnih.govmdpi.com These in silico approaches are instrumental in the early stages of drug discovery for generating hypotheses about a compound's mechanism of action, potentially identifying new therapeutic applications, and flagging potential off-target interactions. nih.govmdpi.com

Should such an investigation be undertaken for this compound, it would likely involve a multi-stage workflow integrating several computational techniques. researchgate.nettandfonline.com The primary goal is to screen the compound against large databases of protein structures to predict binding affinity and identify the most probable molecular targets. nih.gov

Common methodologies that would be employed in a theoretical target-elucidation study for this compound include:

Inverse Virtual Screening (IVS): This is a prominent technique where the compound (ligand) is docked against a library of numerous protein binding sites. nih.govnih.gov The aim is to "reverse" the typical virtual screening process and find which proteins are most likely to bind to the ligand of interest. For other quinoline derivatives, IVS has been used to identify potential targets such as Leishmania major N-myristoyltransferase (LmNMT). nih.govnih.gov

Molecular Docking: Following initial screening, molecular docking would be used for a more detailed analysis of the interactions between this compound and the top-ranked potential targets. mdpi.com This method predicts the preferred orientation of the compound when bound to a protein and estimates the binding energy, providing insight into the stability and strength of the interaction. nih.gov

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of chemical features of the compound that are necessary for biological activity. This pharmacophore model can then be screened against databases of protein structures to find targets that have a complementary binding site. This method was successfully used to identify novel Type-II c-kit kinase inhibitors based on a quinoline scaffold. tandfonline.com

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time, MD simulations are performed. researchgate.net These simulations model the atomic-level movements and conformational changes of the protein and the ligand, providing a more dynamic and realistic view of the binding interaction than static docking alone. nih.gov

The table below conceptualizes the types of computational methods and the predictive outputs they would generate in a study aimed at identifying novel biological targets for this compound.

| Computational Method | Predicted Output | Example Application for Quinoline Scaffolds |

| Inverse Virtual Screening (IVS) | A ranked list of potential protein targets from a large structural database based on initial binding scores. | Identification of Leishmania major N-myristoyltransferase as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.govnih.gov |

| Molecular Docking | Detailed binding pose, interaction analysis (e.g., hydrogen bonds, hydrophobic interactions), and binding affinity scores. | Analysis of interactions between designed quinoline derivatives and targets like topoisomerase I and bromodomain-containing protein 4. mdpi.com |

| Pharmacophore Modeling | A 3D model of essential chemical features required for activity; used to screen for complementary protein targets. | Generation of models to identify new Type-II c-kit kinase inhibitors. tandfonline.com |

| Molecular Dynamics (MD) Simulation | Assessment of the stability and conformational dynamics of the ligand-protein complex over a simulated time period. | Confirmation of stable binding of quinoline derivatives within the active site of predicted enzyme targets. nih.govresearchgate.net |

Ultimately, any targets predicted through these computational methods would require subsequent in vitro and in vivo experimental validation to confirm the biological activity and therapeutic potential.

Future Directions and Advanced Research Perspectives for 2 2 Bromo 4 Fluorophenoxymethyl Quinoline

Exploration of Sustainable and Green Synthetic Methodologies

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous solvents, and multiple steps, leading to significant environmental and economic concerns. nih.gov The future synthesis of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline and its analogs will likely pivot towards sustainable and green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of environmentally benign materials. nih.govresearchgate.net

Key green synthetic strategies applicable to this compound include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce solvent usage, reaction time, and waste. researchgate.netnih.gov For instance, a one-pot reaction could be designed that first couples 2-(chloromethyl)quinoline (B1294453) with 2-bromo-4-fluorophenol (B1268413), potentially using a green catalyst.

Use of Green Catalysts: Research has demonstrated the efficacy of various green catalysts for quinoline synthesis, such as p-toluenesulfonic acid (p-TSA), potassium carbonate (K2CO3), and various nanocatalysts. researchgate.netnih.gov These catalysts are often recyclable, less toxic, and can promote reactions under milder conditions.

Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids can drastically reduce the environmental impact of the synthesis. ijpsjournal.comresearchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are emerging as efficient energy sources for chemical synthesis. zenodo.orgnih.gov These methods can accelerate reaction rates, improve yields, and often allow for solvent-free conditions, aligning with the principles of green chemistry. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis | Benefits |

| One-Pot Reactions | Condensation of 2-aminoaryl ketones with α-methylene ketones. nih.gov | Reduced waste, time, and energy consumption. researchgate.net |

| Green Catalysts | Use of p-TSA, K2CO3, or nanocatalysts. researchgate.netnih.gov | Milder reaction conditions, catalyst recyclability, higher yields. nih.gov |

| Greener Solvents | Utilizing ethanol or water as the reaction medium. researchgate.net | Reduced toxicity and environmental impact. ijpsjournal.com |

| Microwave/Ultrasound | To assist in condensation and cyclization steps. nih.gov | Accelerated reaction rates, improved yields, often solvent-free. zenodo.orgnih.gov |

Development of Prodrug Strategies and Advanced Delivery Systems (Theoretical)

While possessing potential therapeutic activity, the utility of a compound like this compound can be limited by factors such as poor aqueous solubility and suboptimal pharmacokinetic profiles. Prodrug strategies and advanced delivery systems offer theoretical pathways to overcome these challenges. rsc.orgfrontiersin.org

A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. For this quinoline derivative, a prodrug could be designed by modifying the quinoline nitrogen with an N-alkoxy substituent. rsc.org This modification could enhance solubility and, upon one-electron reduction in specific physiological environments (like hypoxic tumor cells), release the active parent drug. rsc.org

Advanced drug delivery systems can enhance the solubility, stability, and bioavailability of hydrophobic compounds. nih.govnih.gov

Liposomes: These are phospholipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. frontiersin.orgmdpi.com Encapsulating the quinoline compound within a liposome (B1194612) could protect it from degradation and improve its delivery to target cells. frontiersin.org

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can form nanoparticles that encapsulate the drug. frontiersin.org These systems offer controlled and sustained release, can be functionalized for targeted delivery, and are known for their low toxicity. frontiersin.orgtandfonline.com

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. nih.govmdpi.com They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing its aqueous solubility and bioavailability. nih.gov

| Delivery System | Mechanism | Potential Advantage for the Compound |

| Prodrugs | Chemical modification (e.g., N-alkoxy) to be cleaved in vivo. rsc.org | Improved solubility and targeted release of the active drug. rsc.org |

| Liposomes | Encapsulation within phospholipid vesicles. frontiersin.orgmdpi.com | Enhanced stability, bioavailability, and targeted delivery. frontiersin.org |

| Polymeric Nanoparticles | Entrapment in a biodegradable polymer matrix. frontiersin.orgtandfonline.com | Controlled release, improved pharmacokinetics, and reduced toxicity. tandfonline.com |

| Cyclodextrins | Formation of an inclusion complex with the hydrophobic molecule. nih.gov | Increased aqueous solubility and stability. nih.govmdpi.com |

Multi-Target Design Approaches Based on SAR Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. georgiasouthern.edu For quinoline derivatives, SAR insights reveal that minor structural modifications can lead to significant changes in biological effects. researchgate.netresearchgate.net The structure of this compound offers several points for modification to develop multi-target agents.

SAR studies on similar quinoline compounds have shown:

Substituents on the Quinoline Core: The type and position of substituents on the quinoline ring are critical for bioactivity. rawdatalibrary.neteurekaselect.com For example, modifications at the 4- and 8-positions have been shown to be particularly important. rawdatalibrary.neteurekaselect.com

The Phenyl Ring: The electronic properties of substituents on the phenyl ring (in this case, bromo and fluoro groups) can significantly influence receptor binding affinity and lipophilicity. researchgate.net Electron-withdrawing groups like fluorine and bromine can enhance these properties. researchgate.net

The Ether Linkage: The phenoxymethyl (B101242) linker itself can be altered—for instance, by replacing the oxygen with sulfur or nitrogen—to explore different spatial arrangements and binding interactions.

By leveraging these SAR principles, this compound can serve as a scaffold for designing ligands that interact with multiple biological targets simultaneously. This multi-target approach is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved. researchgate.net

Applications in Materials Science or Chemical Biology Probes

Beyond medicinal chemistry, quinoline derivatives are valuable in materials science and as chemical biology tools due to their inherent fluorescent properties. nih.govresearchgate.net The nitrogen atom in the quinoline ring can interact with target molecules, leading to detectable changes in fluorescence. nih.gov

Fluorescent Probes: The this compound scaffold could be engineered to create fluorescent probes. researchgate.net Such probes could be designed for sensing specific metal ions (like zinc), changes in intracellular pH, or for live-cell imaging. nih.govresearchgate.netacs.org The modular nature of the quinoline structure allows for rational design to tune its photophysical properties for specific applications. nih.gov Although many existing quinoline probes are not very water-soluble, custom designs can improve biocompatibility. acs.org

Materials Science: Quinoline is a key structural motif in advanced functional materials. nih.gov Derivatives can be incorporated into polymers or other materials to create systems with unique optical or electronic properties. The bromo and fluoro substituents on the phenoxy ring of the title compound could also influence intermolecular interactions, potentially leading to self-assembling materials or liquid crystals.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. astrazeneca.comjsr.org These computational tools can analyze vast datasets to predict the properties of molecules, identify promising candidates, and guide synthetic efforts. nih.govmdpi.com

For this compound, AI and ML could be applied in several ways:

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as binding to a particular protein target while maintaining drug-like characteristics. mdpi.com

Predictive Modeling (QSAR): AI-powered Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new analogs based on their structure. nih.gov This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising ones for synthesis and testing. nih.gov

Property Prediction: Machine learning models, such as graph neural networks, can predict a wide range of properties, including absorption, distribution, metabolism, and elimination (ADME), as well as potential toxicity. astrazeneca.commdpi.com This helps in the early identification of candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures. bpasjournals.com

The integration of AI and ML can significantly shorten the timeline and reduce the costs associated with developing new drugs based on the this compound scaffold. bpasjournals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-4-fluorophenoxymethyl)quinoline, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, bromine and fluorine atoms can be introduced via electrophilic substitution using agents like (N-bromosuccinimide) or , followed by coupling reactions to attach the phenoxymethyl group . Key parameters include temperature control (e.g., 0–5°C for bromination) and solvent selection (e.g., DMF for polar intermediates). Purification via column chromatography with hexane/ethyl acetate gradients improves yield (70–85% reported for analogous quinoline derivatives) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Use a combination of - and -NMR to identify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline and δ 6.8–7.1 ppm for fluorophenoxy groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated : 346.0 g/mol). Purity ≥95% is validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus or E. coli) and cytotoxicity screening (MTT assay on HEK-293 cells). Fluorinated quinolines often disrupt bacterial DNA gyrase (IC values ~1–10 µM) . Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) are critical for reliability .

Advanced Research Questions

Q. How do electronic effects of the bromo and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine (σ = +0.06) enhances electrophilicity at the para position, while bromine (σ = +0.23) directs Suzuki-Miyaura coupling to the ortho site. DFT calculations (e.g., Gaussian 09) predict charge distribution, validated by X-ray crystallography of intermediates . For example, Pd-catalyzed coupling with arylboronic acids achieves 60–80% yield when using in THF/HO .

Q. How can contradictory data on antimicrobial activity be resolved for analogs of this compound?

- Methodological Answer : Contradictions arise from substituent positioning. For instance, 2-fluoro-4-bromo analogs show 4-fold higher activity against Gram-negative bacteria than 3-fluoro derivatives due to improved membrane penetration . Use molecular docking (AutoDock Vina) to model interactions with gyrase B (PDB: 1KZN). Validate with isothermal titration calorimetry (ITC) to measure binding constants .

Q. What strategies mitigate degradation of this compound under aqueous conditions during pharmacokinetic studies?

- Methodological Answer : Stability studies (pH 1–10, 37°C) reveal hydrolysis at the phenoxymethyl group. Use lyophilization for storage and PEG-400 as a co-solvent to enhance solubility (logP = 2.8). LC-MS/MS quantifies degradation products (e.g., quinoline-2-carboxylic acid) over 24 hours .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.